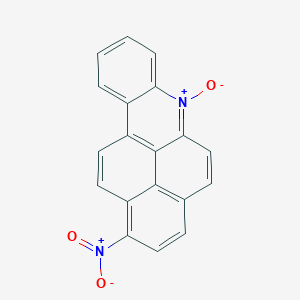

1-Nitro-6-azabenzo(a)pyrene N-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Nitro-6-azabenzo(a)pyrene N-oxide, also known as this compound, is a useful research compound. Its molecular formula is C19H10N2O3 and its molecular weight is 314.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Benzopyrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Mutagenicity and Carcinogenicity Studies

1-Nitro-6-azabenzo(a)pyrene N-oxide exhibits notable mutagenic activity, as evidenced by various studies that have assessed its effects on bacterial strains. The Salmonella typhimurium tester strain TA98 has been commonly used to evaluate the mutagenic potential of this compound. Research indicates that 1-N-6-ABPO has a mutagenicity rate of approximately 36,100 revertants/nmol, which is significantly lower than that of its isomer, 3-N-6-ABPO, which shows a mutagenicity rate of 396,000 revertants/nmol .

The mutagenic potential of these compounds is linked to their structural characteristics and electronic properties. Density Functional Theory (DFT) calculations have revealed that the dipole moment of 3-N-6-ABPO is about three times greater than that of 1-N-6-ABPO, suggesting stronger electrostatic interactions that enhance its binding to enzymes involved in mutagenic activation .

Environmental Impact

The presence of nitro derivatives like 1-N-6-ABPO in the environment raises concerns due to their stability and persistence as pollutants. These compounds can arise from combustion processes and are often found in soot and other by-products from burning fossil fuels. Their high mutagenicity suggests that exposure could lead to increased risks of cancer among populations living near industrial sites or areas with heavy traffic pollution .

Synthesis and Characterization

The synthesis of this compound typically involves nitration reactions followed by oxidation procedures to form the N-oxide derivative. Characterization techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Case Studies on Health Implications

Several case studies have highlighted the health implications associated with exposure to nitro derivatives of polycyclic aromatic hydrocarbons:

- Occupational Exposure : Studies have documented cases where individuals exposed to combustion products containing nitropyrenes developed lung cancer. For instance, a patient with lung cancer who had been exposed to heavy oil combustion products showed traces of nitropyrenes in resected lung tissues .

- Environmental Studies : In regions where coal is burned for heating and cooking, high levels of polycyclic aromatic hydrocarbons have been detected in lung specimens from non-smokers, suggesting that environmental exposure can also contribute to cancer risk .

Regulatory Perspectives

Given the mutagenic and carcinogenic properties of compounds like this compound, regulatory bodies such as the Environmental Protection Agency (EPA) monitor their presence in the environment. The classification of these compounds as hazardous substances necessitates ongoing research into their effects on human health and the environment.

Propriétés

Numéro CAS |

138835-33-3 |

|---|---|

Formule moléculaire |

C19H10N2O3 |

Poids moléculaire |

314.3 g/mol |

Nom IUPAC |

15-nitro-8-oxido-8-azoniapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene |

InChI |

InChI=1S/C19H10N2O3/c22-20-15-4-2-1-3-12(15)13-7-8-14-16(21(23)24)9-5-11-6-10-17(20)19(13)18(11)14/h1-10H |

Clé InChI |

VPZIZDPGGWCVSW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C4C(=[N+]2[O-])C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3 |

SMILES canonique |

C1=CC=C2C(=C1)C3=C4C(=[N+]2[O-])C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3 |

Synonymes |

1-nitro-6-azabenzo(a)pyrene N-oxide 1-nitro-azaBaP N-oxide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.